molecular formula C24H20N4O3 B4325782 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE

Cat. No.: B4325782
M. Wt: 412.4 g/mol
InChI Key: JMRAZAUJGVFZQQ-QNGOZBTKSA-N
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Description

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that features a benzimidazole core, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization steps. The benzimidazole core is formed through the reaction of o-phenylenediamine with formic acid, producing benzimidazole

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzimidazole and furan rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the benzimidazole or furan rings.

Scientific Research Applications

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. The furan and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE is unique due to its combination of a benzimidazole core, furan ring, and methoxyphenyl group

Properties

IUPAC Name

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(furan-2-ylmethylidene)-2-(4-methoxyphenyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-30-17-10-8-16(9-11-17)23-27-21(15-18-5-4-14-31-18)24(29)28(23)13-12-22-25-19-6-2-3-7-20(19)26-22/h2-11,14-15H,12-13H2,1H3,(H,25,26)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRAZAUJGVFZQQ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)N2CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CO3)/C(=O)N2CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 2
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 3
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 4
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 5
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 6
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE

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